Imidazo[1,2-b]pyridazine derivative 2
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Overview
Description
Imidazo[1,2-b]pyridazine derivative 2 is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their unique chemical structures, which combine an imidazole ring with a pyridazine ring. This fusion results in a versatile scaffold that has shown promise in various scientific and industrial applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the corresponding imidazopyrazine and imidazopyridine derivatives in good yields.
Industrial Production Methods
Industrial production of imidazo[1,2-b]pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the imidazo[1,2-b]pyridazine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold.
Scientific Research Applications
Imidazo[1,2-b]pyridazine derivatives have a wide range of scientific research applications:
Biology: They are studied for their biological activities, including enzyme inhibition and receptor binding.
Medicine: Imidazo[1,2-b]pyridazine derivatives have shown potential as therapeutic agents for treating diseases such as cancer, inflammatory diseases, and neurological disorders
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine derivatives varies depending on their specific application. For example, as kinase inhibitors, these compounds can inhibit the enzymatic activity of kinases by binding to the active site, thereby blocking the phosphorylation of target proteins . In the case of IL-17A inhibitors, they can block the interaction between IL-17A and its receptor, thereby reducing inflammation .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivatives can be compared with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidines. While all these compounds share a similar core structure, imidazo[1,2-b]pyridazine derivatives are unique due to their specific ring fusion and substitution patterns, which confer distinct chemical and biological properties .
List of Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-c]pyrimidines
- Imidazo[1,5-a]pyridines
- Imidazo[4,5-c]pyridines
These compounds, while similar in structure, exhibit different reactivity and biological activities, making imidazo[1,2-b]pyridazine derivatives a unique and valuable class of compounds in scientific research and industrial applications.
Properties
Molecular Formula |
C23H24FN5O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[4-[(2S)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16+/m0/s1 |
InChI Key |
HEVHTYMYEMEBPX-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N |
Origin of Product |
United States |
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